Boc-4-hydroxy-D-phenylglycine
Overview
Description
Boc-4-hydroxy-D-phenylglycine is a biochemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . It is primarily used in proteomics research and is known for its role in the synthesis of various pharmaceutical agents . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Mechanism of Action
Target of Action
Boc-4-hydroxy-D-phenylglycine is a complex organic compound . . It’s important to note that the compound belongs to the class of organic compounds known as D-alpha-amino acids .
Mode of Action
It’s known that the compound is a non-natural amino acid with a chiral structure . The D-configuration of the alpha-carbon atom in the compound is significant . The preparation of this compound usually involves the deprotection reaction of phenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-hydroxy-D-phenylglycine typically involves the protection of the amino group of 4-hydroxy-D-phenylglycine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-4-hydroxy-D-phenylglycine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Proteomics Research: Used as a biochemical reagent for the study of protein structures and functions.
Pharmaceutical Synthesis: Serves as an intermediate in the synthesis of various pharmaceutical agents, including antibiotics and antiviral drugs.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the production of high-performance materials and specialty chemicals.
Comparison with Similar Compounds
4-Hydroxy-D-phenylglycine: Lacks the Boc protecting group and is used in similar applications but with different reactivity profiles.
Boc-4-hydroxy-L-phenylglycine: The L-enantiomer of Boc-4-hydroxy-D-phenylglycine, used in different stereospecific syntheses.
Boc-4-hydroxy-D-phenylalanine: Similar structure but with an additional methylene group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Boc protecting group, which provides selective protection of the amino group during chemical reactions. This makes it particularly valuable in stereospecific syntheses and in the preparation of complex pharmaceutical agents .
Properties
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473817 | |
Record name | Boc-4-hydroxy-D-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-85-1 | |
Record name | Boc-4-hydroxy-D-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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